1-(4-Bromophenyl)-3-(4-cyclohexylanilino)-1-propanone 1-(4-Bromophenyl)-3-(4-cyclohexylanilino)-1-propanone
Brand Name: Vulcanchem
CAS No.: 882748-67-6
VCID: VC7898350
InChI: InChI=1S/C21H24BrNO/c22-19-10-6-18(7-11-19)21(24)14-15-23-20-12-8-17(9-13-20)16-4-2-1-3-5-16/h6-13,16,23H,1-5,14-15H2
SMILES: C1CCC(CC1)C2=CC=C(C=C2)NCCC(=O)C3=CC=C(C=C3)Br
Molecular Formula: C21H24BrNO
Molecular Weight: 386.3 g/mol

1-(4-Bromophenyl)-3-(4-cyclohexylanilino)-1-propanone

CAS No.: 882748-67-6

Cat. No.: VC7898350

Molecular Formula: C21H24BrNO

Molecular Weight: 386.3 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Bromophenyl)-3-(4-cyclohexylanilino)-1-propanone - 882748-67-6

Specification

CAS No. 882748-67-6
Molecular Formula C21H24BrNO
Molecular Weight 386.3 g/mol
IUPAC Name 1-(4-bromophenyl)-3-(4-cyclohexylanilino)propan-1-one
Standard InChI InChI=1S/C21H24BrNO/c22-19-10-6-18(7-11-19)21(24)14-15-23-20-12-8-17(9-13-20)16-4-2-1-3-5-16/h6-13,16,23H,1-5,14-15H2
Standard InChI Key VXOUNAPLHUEYBN-UHFFFAOYSA-N
SMILES C1CCC(CC1)C2=CC=C(C=C2)NCCC(=O)C3=CC=C(C=C3)Br
Canonical SMILES C1CCC(CC1)C2=CC=C(C=C2)NCCC(=O)C3=CC=C(C=C3)Br

Introduction

Overview of the Compound

1-(4-Bromophenyl)-3-(4-cyclohexylanilino)-1-propanone is a synthetic organic compound belonging to the class of β-aryl ketones. These compounds are known for their diverse applications in medicinal chemistry, particularly for their potential biological activity. The compound features a bromophenyl group, a cyclohexylaniline moiety, and a propanone backbone, making it structurally versatile.

Synthesis Pathway

The synthesis of 1-(4-bromophenyl)-3-(4-cyclohexylanilino)-1-propanone typically involves the following steps:

  • Preparation of Bromophenylacetone:

    • Bromination of acetophenone yields 4-bromophenylacetone.

  • Amination Reaction:

    • Cyclohexylaniline is reacted with bromophenylacetone under basic conditions to form the target compound.

  • Purification:

    • The crude product is purified using recrystallization or chromatography techniques.

This reaction is often catalyzed by acids or bases to promote nucleophilic substitution at the carbonyl carbon.

Spectroscopic Characterization

To confirm the structure, various spectroscopic techniques are employed:

  • NMR (Nuclear Magnetic Resonance):

    • Proton (1H^1H) NMR shows signals corresponding to aromatic protons, cyclohexane hydrogens, and the methylene group adjacent to the ketone.

    • Carbon (13C^13C) NMR confirms the presence of carbonyl carbon and aromatic carbons.

  • IR (Infrared Spectroscopy):

    • A strong absorption band near 1700 cm1^{-1} indicates the presence of a ketone group.

    • Peaks around 3200–3500 cm1^{-1} suggest N-H stretching from the aniline group.

  • Mass Spectrometry (MS):

    • Molecular ion peak (M+M^+) at ~386 confirms the molecular weight.

Comparative Analysis with Analogous Compounds

Compound NameMolecular FormulaBiological Activity
1-(4-Bromophenyl)-3-(4-chloroanilino)-1-propanoneC15H13BrClNOC_{15}H_{13}BrClNOCytotoxic against breast cancer cells
1-(4-Bromophenyl)-3-(4-ethylanilino)-1-propanoneC17H18BrNOC_{17}H_{18}BrNOPotential antimicrobial properties

Future Research Directions

To fully explore the potential of this compound, further studies are recommended:

  • Pharmacological Screening:

    • Evaluate its efficacy against cancer cell lines and microbial strains.

  • Molecular Docking Studies:

    • Investigate binding affinities with biological targets such as kinases or bacterial enzymes.

  • Toxicity Studies:

    • Assess its safety profile in preclinical models.

By leveraging its unique structural features, this compound could contribute to advancements in drug discovery.

This article provides a detailed exploration of the chemical, synthetic, and potential biological aspects of 1-(4-bromophenyl)-3-(4-cyclohexylanilino)-1-propanone based on available data and analogous compounds. Further research will be essential to validate its applications in medicinal chemistry.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator